![molecular formula C17H19N3O2S2 B12886048 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]- CAS No. 651307-18-5](/img/structure/B12886048.png)
5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that features a combination of isoquinoline, sulfonamide, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide likely involves multiple steps:
Formation of Isoquinoline Derivative: Starting with isoquinoline, sulfonation can be achieved using reagents like chlorosulfonic acid to introduce the sulfonamide group.
Thiophene Introduction: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, using thiophene and an appropriate acyl chloride.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions could occur at the aminoethyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential as a ligand in biochemical assays.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The isoquinoline and sulfonamide groups are known to interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide: Similar structure but with a phenyl group instead of thiophene.
N-(2-Aminoethyl)-N-(2-(furan-2-yl)ethyl)isoquinoline-5-sulfonamide: Similar structure but with a furan group instead of thiophene.
Uniqueness
The presence of the thiophene moiety in N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide may confer unique electronic properties, potentially enhancing its reactivity or binding affinity in biological systems.
Propriétés
Numéro CAS |
651307-18-5 |
|---|---|
Formule moléculaire |
C17H19N3O2S2 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N-(2-thiophen-2-ylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C17H19N3O2S2/c18-8-11-20(10-7-15-4-2-12-23-15)24(21,22)17-5-1-3-14-13-19-9-6-16(14)17/h1-6,9,12-13H,7-8,10-11,18H2 |
Clé InChI |
FQLGBXUANVGICN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CC=CS3)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


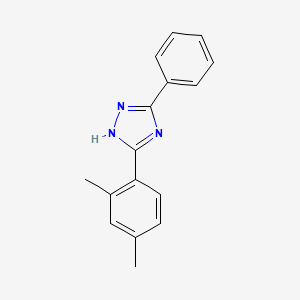

![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
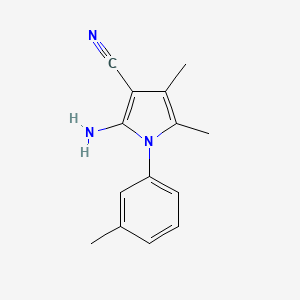
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)


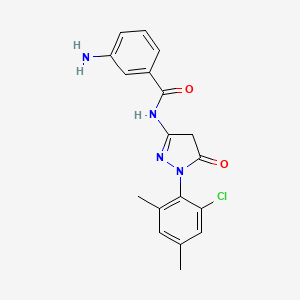
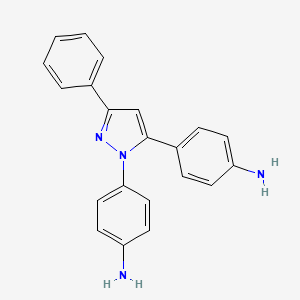
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
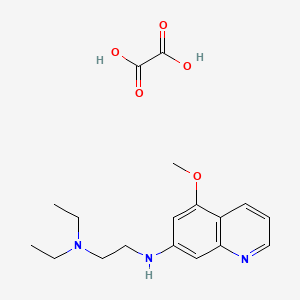
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
